methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a pyrimidoindole core structure
Mechanism of Action
Target of Action
The compound, also known as methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert one or more of these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound exerts multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the pyrimidoindole core. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . These reactions lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, which are then further functionalized to introduce the sulfanyl and acetamido groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoindole derivatives and indole-based molecules, such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[[2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-20(27)12-4-2-3-5-14(12)24-16(26)9-29-19-18-17(22-10-23-19)13-8-11(21)6-7-15(13)25-18/h2-8,10,25H,9H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXATEHMIWOWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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